molecular formula C8H13F3N2O B2748212 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide CAS No. 1864820-70-1

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide

Cat. No.: B2748212
CAS No.: 1864820-70-1
M. Wt: 210.2
InChI Key: WAQXQDZQKQGXSP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide, a mixture of diastereomers, is a fluorinated organic compound. It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a piperidine ring substituted with a methyl group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylpiperidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the piperidine derivative reacts with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl group and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide
  • 2,2,2-Trifluoro-N-(4-ethylpiperidin-3-yl)acetamide
  • 2,2,2-Trifluoro-N-(4-methylpiperidin-2-yl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXQDZQKQGXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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